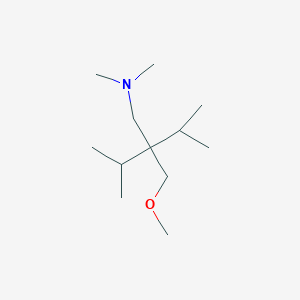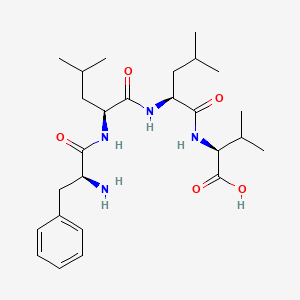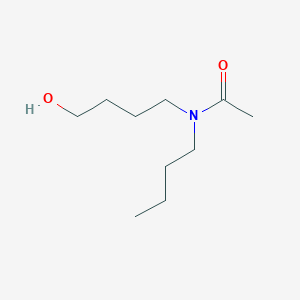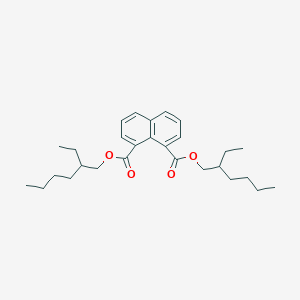![molecular formula C28H12N2O4S2 B12565608 2,2'-(1,4-Phenylene)di(naphtho[2,3-d][1,3]thiazole-4,9-dione) CAS No. 209908-49-6](/img/structure/B12565608.png)
2,2'-(1,4-Phenylene)di(naphtho[2,3-d][1,3]thiazole-4,9-dione)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-(1,4-Phenylene)di(naphtho[2,3-d][1,3]thiazole-4,9-dione) is a complex organic compound that features a unique structure combining naphthoquinone and thiazole moieties. This compound is known for its diverse applications in various fields, including photopolymerization, antimicrobial activity, and potential anticancer properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(1,4-Phenylene)di(naphtho[2,3-d][1,3]thiazole-4,9-dione) typically involves the reaction of naphthoquinone derivatives with thiazole precursors. One common method includes the reaction of 2-phenylthio-1,4-naphthoquinone with thiazole derivatives under specific conditions . The reaction conditions often involve the use of bases such as sodium hydroxide and solvents like dimethyl sulfoxide (DMSO) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis techniques can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-(1,4-Phenylene)di(naphtho[2,3-d][1,3]thiazole-4,9-dione) undergoes various chemical reactions, including:
Substitution: The compound can undergo substitution reactions with different nucleophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: mCPBA in an organic solvent like dichloromethane (DCM).
Reduction: NaBH4 in ethanol or methanol.
Substitution: Various nucleophiles in the presence of a base like sodium hydroxide in DMSO.
Major Products Formed
Applications De Recherche Scientifique
2,2’-(1,4-Phenylene)di(naphtho[2,3-d][1,3]thiazole-4,9-dione) has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 2,2’-(1,4-Phenylene)di(naphtho[2,3-d][1,3]thiazole-4,9-dione) involves its interaction with molecular targets and pathways:
Photoinitiation: The compound absorbs light and generates free radicals, initiating polymerization reactions.
Antimicrobial Activity: The compound is taken up by microbial cells, leading to cell disruption and inhibition of DNA gyrase.
Anticancer Activity: Inhibits enzymes like dihydroorotate dehydrogenase (DHODH) and induces ROS production, leading to cancer cell apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Phenylnaphtho[2,3-d]thiazole-4,9-dione: Similar structure but with a phenyl group instead of a 1,4-phenylene linkage.
2,2’-(1,4-Phenylene)bis(1H-naphtho[2,3-d]imidazole-4,9-dione): Contains imidazole rings instead of thiazole rings.
Naphtho[2,3-d][1,2,3]triazole-4,9-dione: Features a triazole ring instead of a thiazole ring.
Uniqueness
2,2’-(1,4-Phenylene)di(naphtho[2,3-d][1,3]thiazole-4,9-dione) is unique due to its combination of naphthoquinone and thiazole moieties, providing distinct photophysical and biological properties. Its ability to act as a photoinitiator, antimicrobial agent, and potential anticancer compound highlights its versatility and significance in scientific research .
Propriétés
Numéro CAS |
209908-49-6 |
|---|---|
Formule moléculaire |
C28H12N2O4S2 |
Poids moléculaire |
504.5 g/mol |
Nom IUPAC |
2-[4-(4,9-dioxobenzo[f][1,3]benzothiazol-2-yl)phenyl]benzo[f][1,3]benzothiazole-4,9-dione |
InChI |
InChI=1S/C28H12N2O4S2/c31-21-15-5-1-3-7-17(15)23(33)25-19(21)29-27(35-25)13-9-11-14(12-10-13)28-30-20-22(32)16-6-2-4-8-18(16)24(34)26(20)36-28/h1-12H |
Clé InChI |
SVCQGBUIPVBTRV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)SC(=N3)C4=CC=C(C=C4)C5=NC6=C(S5)C(=O)C7=CC=CC=C7C6=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-({4-[(Prop-2-en-1-yl)oxy]benzoyl}oxy)phenyl 4-octylbenzoate](/img/structure/B12565528.png)

![2,5-Pyrrolidinedione, 1-[(2,3-dihydroxy-5-nitrobenzoyl)oxy]-](/img/structure/B12565535.png)
![7-Acetyl-3,3-dimethylbicyclo[2.2.2]oct-5-en-2-one](/img/structure/B12565542.png)
![Trimethyl(3-{[tri(propan-2-yl)silyl]oxy}prop-1-yn-1-yl)silane](/img/structure/B12565543.png)

![2-{[4-(Trifluoromethyl)phenyl]methyl}piperidin-4-one](/img/structure/B12565559.png)

![9-[(3-Methylbut-2-en-1-yl)oxy]-2H,6H-[1,3]dioxolo[4,5-g][1]benzopyran-6-one](/img/structure/B12565567.png)
![Magnesium, bromo[1-(triphenylmethyl)-1H-imidazol-4-yl]-](/img/structure/B12565571.png)
![1-Ethyl-3-[(4-methoxyphenyl)amino]-4-phenyl-1H-pyrrole-2,5-dione](/img/structure/B12565572.png)

![6-Propan-2-yl-3-pyridin-3-yl-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine](/img/structure/B12565589.png)
![1-[(3-Oxo-3H-phenoxazin-7-YL)oxy]pyrrolidine-2,5-dione](/img/structure/B12565591.png)
